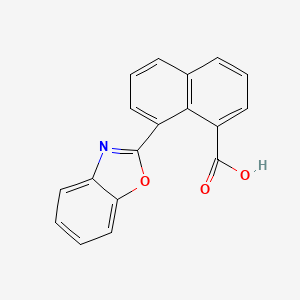
8-(1,3-Benzoxazol-2-yl)-1-Naphthoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is an organic compound that features a benzoxazole moiety fused to a naphthoic acid structure. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Wissenschaftliche Forschungsanwendungen
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
- Cathepsin S plays a crucial role in protein degradation within lysosomes and antigen presentation in immune cells .
- Antigen Presentation Modulation : By inhibiting Cathepsin S, the compound affects antigen processing and presentation, which impacts immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and anticancer activities . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, its interaction with cancer cell proteins can lead to apoptosis, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits bacterial enzymes by binding to their active sites, thereby preventing their normal function . In cancer cells, it activates apoptotic pathways by interacting with proteins involved in cell death regulation . These interactions result in changes in gene expression, ultimately leading to the desired biochemical effects .
Temporal Effects in Laboratory Settings
The temporal effects of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity, making it a viable candidate for extended research and potential therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid vary with different dosages. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been observed to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound’s metabolism involves its conversion into active metabolites that exert the desired biological effects . Understanding these pathways is crucial for optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Studies have shown that it can effectively penetrate cell membranes and accumulate in cancer cells, enhancing its therapeutic potential . Additionally, its distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid plays a significant role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Its localization is directed by targeting signals and post-translational modifications that guide it to these compartments . In the nucleus, it can influence gene expression, while in the mitochondria, it can affect cellular metabolism and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminophenol with naphthoic acid derivatives under specific reaction conditions. One common method includes:
Starting Materials: 2-aminophenol and 1-naphthoic acid.
Catalysts: Metal catalysts such as zinc bromide or nanocatalysts.
Solvents: Ethanol or isopropanol.
Reaction Conditions: Reflux conditions for several hours.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid, often employs scalable and eco-friendly methods. These methods may include:
Catalysts: Reusable acid catalysts like samarium triflate.
Solvents: Aqueous medium to minimize environmental impact.
Reaction Conditions: Mild temperatures and short reaction times to enhance efficiency and yield
Analyse Chemischer Reaktionen
Types of Reactions
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
Benzothiazole: Contains sulfur instead of oxygen, exhibiting different properties.
Quinoxaline: Another heterocyclic compound with distinct biological activities.
Uniqueness
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is unique due to its fused benzoxazole and naphthoic acid structure, which imparts specific biological activities and makes it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
8-(1,3-benzoxazol-2-yl)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKAYOEMDHHPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)








